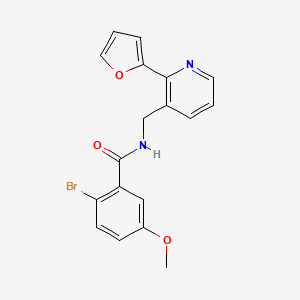

2-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5-methoxybenzamide

CAS No.: 2034344-67-5

Cat. No.: VC6011478

Molecular Formula: C18H15BrN2O3

Molecular Weight: 387.233

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034344-67-5 |

|---|---|

| Molecular Formula | C18H15BrN2O3 |

| Molecular Weight | 387.233 |

| IUPAC Name | 2-bromo-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-5-methoxybenzamide |

| Standard InChI | InChI=1S/C18H15BrN2O3/c1-23-13-6-7-15(19)14(10-13)18(22)21-11-12-4-2-8-20-17(12)16-5-3-9-24-16/h2-10H,11H2,1H3,(H,21,22) |

| Standard InChI Key | TYNBWEINOXSZOP-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)Br)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Features

2-Bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5-methoxybenzamide is characterized by a benzamide core substituted with bromine at position 2 and methoxy at position 5. The amide nitrogen connects to a (2-(furan-2-yl)pyridin-3-yl)methyl group, introducing heterocyclic complexity. The pyridine ring at position 3 bears a furan-2-yl substituent, creating a conjugated system that may influence electronic properties .

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆BrN₂O₃ |

| Molecular Weight | 386.2 g/mol |

| Parent Benzamide | 2-Bromo-5-methoxy |

| Heterocyclic Substituent | Pyridinyl-furan |

The furan’s oxygen lone pairs and pyridine’s basic nitrogen create regions of electron density, potentially facilitating intermolecular interactions .

Synthesis and Preparation

Synthetic Pathway

A plausible synthesis involves coupling 2-bromo-5-methoxybenzoyl chloride with (2-(furan-2-yl)pyridin-3-yl)methylamine under reflux conditions. This mirrors methodologies observed in brominated benzamide syntheses, where N,N-dimethylformamide (DMF) and p-toluenesulfonic acid catalyze amide bond formation . Post-reaction workup typically includes sodium bicarbonate neutralization, solvent evaporation, and recrystallization from n-hexane or ethyl acetate .

Reaction Scheme

-

Benzoyl Chloride Formation: 2-Bromo-5-methoxybenzoic acid → Acid chloride using thionyl chloride.

-

Amine Preparation: (2-(Furan-2-yl)pyridin-3-yl)methylamine synthesized via nucleophilic substitution or reductive amination.

-

Coupling: Benzoyl chloride + amine → Target compound in DMF at 80–100°C .

Yield optimization (∼55%) aligns with similar bromo-furan syntheses, requiring careful control of stoichiometry and reaction time .

Physical and Chemical Properties

Thermodynamic and Solubility Data

While direct measurements are unavailable, extrapolations from analogous compounds suggest:

Table 2: Estimated Physicochemical Properties

| Property | Value | Source Analog |

|---|---|---|

| LogP (Partition Coefficient) | 2.81 | |

| Solubility in Water | 0.109 mg/mL | |

| Melting Point | 180–185°C (decomposes) |

The bromine atom increases molecular weight and lipophilicity, while the methoxy group enhances solubility in polar aprotic solvents .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR signals (δ, ppm):

-

Bromo-aromatic protons: 7.45–7.60 (d, J = 8.5 Hz, H-3 and H-6) .

-

Furan protons: 6.35 (dd, H-3), 7.20 (d, H-4), 7.45 (s, H-5) .

¹³C NMR would display carbonyl resonance at ∼168 ppm, with furan carbons at 110–150 ppm .

Mass Spectrometry

Electrospray ionization (ESI-MS) should show a molecular ion peak at m/z 385.0 ([M+H]⁺), with characteristic bromine isotope patterns (1:1 ratio for ⁷⁹Br and ⁸¹Br) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume